Product packaging for Mifepristone, Hydroxy-(Cat. No.:)

Mifepristone, Hydroxy-

Cat. No.: B10764322
M. Wt: 445.6 g/mol
InChI Key: ULLTWLWXPJPTQG-VIQYZFISSA-N
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Description

Contextualizing Synthetic Steroid Antagonists in Contemporary Research

Synthetic steroid antagonists are pivotal tools in modern chemical biology and pharmacology. These molecules are designed to interact with steroid hormone receptors, such as the progesterone (B1679170) and glucocorticoid receptors, thereby blocking the actions of endogenous hormones. fda.govnih.govdrugbank.com Mifepristone (B1683876), a synthetic steroid, is a well-known antagonist of both progesterone and glucocorticoid receptors. fda.govwikipedia.orgsaegre.org.ar Its antagonistic properties are attributed to its unique structure, particularly the bulky group at the 11β-position, which induces a conformational change in the receptor, preventing its normal function. wikipedia.orgrcsb.org The study of such antagonists provides invaluable insights into the physiological roles of steroid hormones and the mechanisms of receptor-mediated signaling.

The Significance of Hydroxylated Derivatives in Steroid Chemistry and Receptor Pharmacology

Hydroxylation, the addition of a hydroxyl (-OH) group to a molecule, is a key chemical modification in steroid chemistry. wikipedia.orgmdpi.com This process, often facilitated by cytochrome P450 enzymes in the body, can significantly alter a steroid's properties, including its polarity, solubility, and, most importantly, its biological activity. wikipedia.orgnih.gov The introduction of a hydroxyl group can change how a steroid binds to its receptor, potentially enhancing or diminishing its antagonistic or agonistic effects. mdpi.comnih.gov For instance, the position and stereochemistry of the hydroxyl group are critical for the anti-inflammatory activity of corticosteroids. nih.gov Therefore, studying hydroxylated derivatives of synthetic steroid antagonists is crucial for understanding their metabolism and for the potential development of new therapeutic agents with improved pharmacological profiles. mdpi.comcancerresearchhorizons.com

Scope and Academic Relevance of Hydroxy-Mifepristone Investigations

Chemical Profile of Hydroxy-Mifepristone

Hydroxy-mifepristone is a significant metabolite of mifepristone. fda.govtga.gov.au Its chemical properties and structure are crucial to understanding its biological activity.

PropertyValueSource
Chemical Name (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one synzeal.comcleanchemlab.com
Synonyms RU 42698, 22-Hydroxy Mifepristone cymitquimica.commedchemexpress.com
CAS Number 105012-15-5 synzeal.comcleanchemlab.com
Molecular Formula C29H35NO3 synzeal.comcymitquimica.com
Molecular Weight 445.6 g/mol synzeal.comcymitquimica.com

Synthesis and Formation

Hydroxy-mifepristone is primarily formed in the body through the metabolism of mifepristone. fda.govnih.gov This biotransformation is a hydroxylation reaction that occurs on the terminal carbon of the 17-propynyl side chain. fda.goviptsalipur.org

In vitro studies have demonstrated that the primary enzyme responsible for this metabolic conversion is cytochrome P450 3A4 (CYP3A4). fda.govnih.govtga.gov.au This enzyme is abundant in the liver and is a key player in the metabolism of a wide range of drugs. fda.govnih.gov The formation of hydroxy-mifepristone, along with other metabolites like the N-monodemethylated and N-didesmethylated derivatives, is a rapid process following the administration of mifepristone. bris.ac.ukoup.com

Receptor Pharmacology

The pharmacological activity of hydroxy-mifepristone is defined by its ability to bind to and modulate the function of steroid receptors, specifically the progesterone receptor (PR) and the glucocorticoid receptor (GR).

Progesterone Receptor (PR) Binding and Activity

Glucocorticoid Receptor (GR) Binding and Activity

Comparative Analysis with Mifepristone

A comparative analysis of hydroxy-mifepristone and its parent compound, mifepristone, reveals key similarities and differences in their chemical and pharmacological properties.

FeatureMifepristoneHydroxy-MifepristoneSource(s)
Molecular Formula C29H35NO2C29H35NO3 fda.gov, synzeal.com
Molecular Weight 429.6 g/mol 445.6 g/mol fda.gov, synzeal.com
Primary Activity Progesterone and Glucocorticoid AntagonistProgesterone and Glucocorticoid Antagonist fda.gov, medchemexpress.com
Receptor Binding High affinity for both PR and GRRetains considerable affinity for both PR and GR, though generally lower than mifepristone nih.gov, tga.gov.au
Formation Synthetic steroidMetabolite of mifepristone fda.gov, wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35NO3 B10764322 Mifepristone, Hydroxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

IUPAC Name

(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1

InChI Key

ULLTWLWXPJPTQG-VIQYZFISSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Hydroxy Mifepristone and Analogues

Precursor Compounds and Stereoselective Synthesis Approaches

The synthesis of mifepristone (B1683876) and its hydroxylated derivatives typically begins with a readily available steroid precursor, such as (+)-estrone. scispace.com A common synthetic route involves several key transformations:

Protection and Reduction : The synthesis often starts with the methylation of the 3-hydroxy group of estrone, followed by the reduction of the 17-keto group to a 17β-alcohol. google.com

Birch Reduction : A Birch reduction of the A ring, followed by mild hydrolysis, generates estra-17β-hydroxy-5(10)-en-3-one, a key intermediate. google.com

Epoxidation : The creation of a 5α,10α-epoxide is a crucial stereoselective step. This is often achieved using reagents like hydrogen peroxide in the presence of hexafluoroacetone (B58046) trihydrate. google.combris.ac.uk The stereochemistry of this epoxide is vital for establishing the correct configuration in the final product.

Grignard Reaction : A Grignard reaction is employed to introduce the bulky 11β-aryl group. The reagent, typically 4-bromo-N,N-dimethylaniline, is reacted with magnesium to form the Grignard reagent. google.com This is then added to the steroid core in the presence of a copper catalyst (e.g., CuI), which facilitates the opening of the epoxide ring and the stereoselective addition of the aryl group at the C5 position, which later migrates to C11. google.com

Introduction of the Propynyl (B12738560) Group : The 17-propynyl side chain is introduced at the 17-position.

Dehydration and Rearrangement : Acid-catalyzed dehydration and rearrangement form the characteristic 4,9-diene system of the mifepristone scaffold. bris.ac.uk

This multi-step sequence establishes the core structure of mifepristone, which then serves as the direct precursor for targeted hydroxylation. scispace.comresearchgate.net

Targeted Hydroxylation Methodologies

Introducing a hydroxyl (-OH) group at a specific position on the mifepristone molecule can be achieved through both chemical and biological methods. The goal is to generate metabolites like hydroxy-mifepristone or to create novel analogues.

Chemical oxidation is a direct method for introducing hydroxyl groups. Selenium dioxide (SeO₂) is a well-established reagent for the allylic hydroxylation of steroids, targeting positions adjacent to a double bond. nih.gov

Reaction : The use of selenium dioxide on mifepristone allows for the selective introduction of a hydroxyl group at the C6 position of the steroid skeleton. researchgate.netresearchgate.net This reaction is regioselective for the allylic position of the 4,9-diene system. researchgate.net

Products : This one-step procedure typically yields two diastereomeric products: 6α-hydroxy-mifepristone and 6β-hydroxy-mifepristone. researchgate.netresearchgate.net The structures of these isomers are confirmed by techniques such as NMR spectroscopy. researchgate.net

Significance : This method provides a direct route to C6-hydroxylated analogues, which are valuable for studying how modification at this position affects receptor binding and activity. researchgate.netresearchgate.net Selenium dioxide has been similarly used to create 6β-hydroxy derivatives of other steroidal hormones like progesterone (B1679170) and testosterone. nih.govresearchgate.net

Biocatalytic methods mimic the natural metabolic processes that occur in the body, primarily involving cytochrome P450 (CYP) enzymes. nih.gov These enzymes are responsible for the in vivo metabolism of mifepristone into its hydroxylated and demethylated metabolites. nih.govfda.gov

Key Enzymes : In humans, CYP3A4 is the principal enzyme responsible for metabolizing mifepristone. nih.govdrugbank.com It catalyzes both N-demethylation and the terminal hydroxylation of the 17-propynyl chain. fda.govnih.gov The related enzyme, CYP3A5, primarily produces demethylated metabolites but not the C-hydroxylated product. nih.gov

Metabolites Formed : The major metabolites identified from this pathway are:

N-monodemethylated mifepristone (RU 42633 or Metapristone) : The most abundant metabolite found in plasma. fda.govrsc.org

N,N-didesmethylated mifepristone (RU 42848) : Results from the loss of both methyl groups. fda.gov

Hydroxy-mifepristone (RU 42698) : Formed by the terminal hydroxylation of the 17-propynyl chain. fda.govmedchemexpress.com

Synthetic Utility : Researchers utilize recombinant CYP enzymes or whole-cell fungal systems to replicate these transformations in the lab. nih.govasm.org For instance, specific fungal P450 enzymes have shown the ability to perform challenging hydroxylations on steroid cores. asm.org This biocatalytic approach offers high selectivity and can produce specific metabolites that are difficult to synthesize chemically. sdu.edu.cnmdpi.com

Chemical Hydroxylation Reactions (e.g., Selenium Dioxide Oxidation)

Synthesis of Positional and Stereoisomers of Hydroxy-Mifepristone

The synthesis of specific positional and stereoisomers is crucial for detailed structure-activity relationship studies.

Positional Isomers : As described, chemical methods like SeO₂ oxidation can generate C6-hydroxy isomers. researchgate.net Biocatalytic methods using CYP enzymes predominantly produce the terminal alkyne hydroxylated metabolite (RU 42698). nih.gov The choice of synthetic method—chemical versus enzymatic—can thus direct hydroxylation to different positions on the mifepristone scaffold.

Stereoisomers : The selenium dioxide oxidation of mifepristone naturally leads to a mixture of diastereomers (6α- and 6β-hydroxy-mifepristone) due to the creation of a new chiral center at the C6 position. researchgate.netresearchgate.net These isomers must be separated and characterized individually. The synthesis of epimers, such as 13-epimeric mifepristone, has also been explored by inverting the stereochemistry at the C13 position through photochemical methods, followed by the standard side-chain additions. scispace.com

Design and Synthesis of Novel Hydroxylated Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of novel hydroxylated analogues is a key strategy in medicinal chemistry to probe the interaction between the drug and its biological receptors and to develop improved therapeutic agents. nih.gov

Objective : The primary goals are often to enhance binding affinity for the target receptor (e.g., progesterone receptor) and to improve selectivity by reducing affinity for other receptors (e.g., glucocorticoid receptor). scispace.comresearchgate.net

Strategies :

Introducing Hydroxyl Groups at Various Positions : As seen with C6-hydroxylation, adding polar groups can alter the molecule's interaction with the receptor pocket. researchgate.net

Modifying Existing Functional Groups : The dimethylamino group at the 11β-phenyl ring is a common target for modification. A series of mifepristone derivatives have been synthesized with different "linker groups" at this position, some incorporating hydroxyl functionalities. researchgate.netresearchgate.net

Synthesis of Metabolites : The deliberate synthesis of major metabolites like hydroxy-mifepristone (RU 42698) and metapristone (RU 42633) is essential for evaluating their individual biological activities. rsc.orgmedchemexpress.com Studies have shown that these metabolites retain significant biological activity. nih.govtga.gov.au

Findings : SAR studies have revealed that even minor structural changes can significantly impact biological activity. For example, a novel series of oxa-steroids, where a carbon atom in the steroid ring is replaced by oxygen, has yielded compounds with high potency and over 200-fold selectivity for the progesterone receptor over the glucocorticoid receptor. researchgate.net

Analytical Confirmation of Synthesized Hydroxy-Mifepristone Derivatives

Once a hydroxylated derivative is synthesized, its chemical structure and purity must be rigorously confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for determining the precise structure of the synthesized molecule. It is used to confirm the position of the newly introduced hydroxyl group and to determine the stereochemistry of the resulting isomers, as was done for 6α- and 6β-hydroxy-mifepristone. researchgate.netresearchgate.net

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the product, verifying that the hydroxylation (addition of an oxygen atom) has occurred. google.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and are used for both identification and quantification of mifepristone and its metabolites in biological samples and reaction mixtures. tga.gov.aufrontiersin.orgnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for assessing the purity of the synthesized compound and for separating mixtures of isomers. google.comfrontiersin.org Reverse-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of mifepristone and its related compounds. gsconlinepress.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to detect the presence of specific functional groups, such as the characteristic stretch of the newly introduced hydroxyl (-OH) group, confirming the success of the hydroxylation reaction. google.com

These analytical methods, used in combination, provide unequivocal proof of the structure and purity of the synthesized hydroxy-mifepristone derivatives, which is a prerequisite for any subsequent biological evaluation.

Molecular Metabolism and Biotransformation Pathways of Mifepristone to Hydroxy Metabolites

Identification of Key Cytochrome P450 Isoforms in Hydroxylation (e.g., CYP3A4, CYP2B6)

The hydroxylation of mifepristone (B1683876) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes have identified CYP3A4 as the principal isoform responsible for the oxidative metabolism of mifepristone, including its hydroxylation. fda.govnih.govtandfonline.comtga.gov.auhres.ca Specifically, CYP3A4 is involved in both N-demethylation and the terminal hydroxylation of the 17-propynyl chain of the mifepristone molecule. fda.govhpra.iehres.ca The involvement of CYP3A4 is further supported by inhibition studies, where substrates of CYP3A4 like progesterone (B1679170) and midazolam were shown to inhibit the formation of mifepristone metabolites. tga.gov.au

Another isoform, CYP3A5 , which is the second most abundant CYP3A enzyme in the adult human liver, exhibits differential activity compared to CYP3A4. nih.gov While CYP3A4 produces both demethylated and a C-hydroxylated metabolite, CYP3A5 only generates the demethylated products. nih.gov This suggests that the orientation of mifepristone within the active site of CYP3A5 is not favorable for hydroxylation of the propynyl (B12738560) group. nih.gov

Research has also implicated CYP2B6 in the metabolism of mifepristone. frontiersin.orgmedscape.compsu.edu In vitro studies have shown that CYP2B6 can metabolize mifepristone. frontiersin.orgpsu.edu Caution is advised when mifepristone is used concomitantly with drugs that are metabolized by CYP2B6, such as bupropion (B1668061) and efavirenz, due to potential interactions. medscape.comkorlym.comfda.gov

Characterization of Specific Hydroxylated Metabolites (e.g., 22-OH-mifepristone, 6α- and 6β-hydroxy-mifepristone)

Several hydroxylated metabolites of mifepristone have been identified. One of the major hydroxylated metabolites is the monohydroxylated metabolite resulting from the terminal hydroxylation of the 17-propynyl chain. fda.govkorlym.comfda.govsmolecule.com This metabolite is also referred to as RU 42 698. fda.govsmolecule.comtga.gov.au

Additionally, hydroxylation can occur at the 6-position of the steroid skeleton, leading to the formation of diastereomeric oxidation products: 6α- and 6β-hydroxy-mifepristone . researchgate.net The structure of these metabolites has been confirmed using NMR spectroscopy. researchgate.net The synthesis of 6β-hydroxymifepristone involves the selective oxidation of mifepristone. vulcanchem.com

Another identified hydroxylated metabolite is 22-OH-mifepristone . hpra.ie The formation of this and other metabolites can be influenced by inducers of CYP enzymes. For instance, co-administration with rifampicin (B610482), a CYP3A4 inducer, was found to significantly decrease the levels of 22-hydroxy mifepristone. hpra.ie

The following table summarizes the key hydroxylated metabolites of mifepristone:

Table 1: Key Hydroxylated Metabolites of Mifepristone
Metabolite Name Position of Hydroxylation Notes
Monohydroxylated metabolite (RU 42 698) Terminal end of the 17-propynyl chain A major metabolite. fda.govkorlym.comfda.gov
22-OH-mifepristone 22-position Levels are affected by CYP3A4 inducers. hpra.ie
6α-hydroxy-mifepristone 6α-position A diastereomeric oxidation product. researchgate.net

Mechanisms of Hydroxylation at Specific Steroid Positions (e.g., 17-propynyl chain, 6-position)

The hydroxylation of mifepristone at specific positions is a result of targeted enzymatic action. The terminal hydroxylation of the 17-propynyl chain is a primary metabolic pathway mediated by hepatic oxidative metabolism, specifically by CYP3A4. fda.govhpra.iehres.ca This reaction introduces a hydroxyl group at the end of the propynyl side chain.

Hydroxylation at the 6-position of the steroid nucleus can be achieved through chemical synthesis using selenium dioxide oxidation. researchgate.net This process introduces a hydroxyl group at the allylic position, resulting in both the 6α and 6β isomers. researchgate.net In vivo, this hydroxylation is also a result of metabolic processes.

The differential oxidation by CYP3A4 and CYP3A5 highlights the specificity of the hydroxylation mechanism. nih.gov Mifepristone's propynyl group appears to be accessible for oxidation by CYP3A4, leading to the hydroxylated product, but not by CYP3A5. nih.gov This suggests that subtle differences in the active site topology of these enzymes govern the regioselectivity of hydroxylation.

In Vitro Metabolic Fate Studies in Hepatic Systems

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of mifepristone. researchgate.net These studies have confirmed that the metabolism is primarily hepatic and involves N-demethylation and hydroxylation. fda.govhres.cakorlym.com Human liver microsomes have been used to identify the specific CYP450 isoforms involved, with CYP3A4 being the most prominent. fda.govtga.gov.au

These in vitro systems allow for the characterization of metabolite formation and the kinetics of these reactions. researchgate.net For example, studies with recombinant CYP3A4 have shown the production of both demethylated and hydroxylated metabolites. nih.gov In contrast, similar studies with recombinant CYP3A5 showed the formation of only demethylated products. nih.gov The use of such systems also allows for the investigation of drug-drug interactions by observing the inhibition of metabolite formation in the presence of other compounds. tga.gov.au

Comparative Metabolism Profiles Across Different Preclinical Models

The metabolism of mifepristone has been studied in various preclinical animal models, including rats, dogs, and monkeys, revealing both similarities and differences compared to humans. tga.gov.aufda.gov

In rats , mifepristone is rapidly metabolized, with the liver extracting approximately 80% of the drug arriving from the portal vein. oup.comnih.gov The major metabolites identified in rats—monodemethylated, didemethylated, and hydroxylated—are the same as those found in humans. tga.gov.auoup.comnih.gov However, the plasma clearance of mifepristone is much greater in rats compared to humans. tga.gov.au

In cynomolgus monkeys , mifepristone also undergoes rapid absorption and metabolism. tga.gov.au Similar to rats and humans, the main metabolites include monodemethylated, didemethylated, and the hydroxylated alcohol metabolite. tga.gov.au Monkeys exhibit a strong pre-systemic effect, leading to lower oral bioavailability compared to humans. tga.gov.au The plasma half-life is significantly shorter in monkeys than in humans. tga.gov.au Metabolic profiling in monkeys has shown that a primary route of metabolism is 22-hydroxylation. fda.gov

In dogs , studies have also identified similar metabolic pathways. tga.gov.au However, a study noted that the lack of antiglucocorticoid effects in some dogs was associated with low levels of the demethylated metabolites. oup.com

Table 2: Comparative Pharmacokinetics of Mifepristone in Different Species

Parameter Human Rat Cynomolgus Monkey
Absolute Oral Bioavailability 61% - 69% fda.govtga.gov.au 39% tga.gov.au 15% tga.gov.aufda.gov
Plasma Clearance 0.04 L/h/kg tga.gov.au 3 L/h/kg tga.gov.au 1.5 L/h/kg tga.gov.au
Plasma Half-life ~18-38 hours hpra.ietga.gov.au ~1 hour tga.gov.aufda.gov ~15 hours tga.gov.aufda.gov
Major Metabolites Monodemethylated, didemethylated, hydroxylated fda.govtga.gov.au Monodemethylated, didemethylated, hydroxylated tga.gov.auoup.com Monodemethylated, didemethylated, hydroxylated tga.gov.au
Primary Excretion Route Fecal fda.govtga.gov.au Fecal tga.gov.au Fecal tga.gov.au

Structural Elucidation and Physicochemical Characterization of Hydroxy Mifepristone Isomers and Metabolites

Advanced Spectroscopic Techniques for Structure Determination

A suite of sophisticated spectroscopic methods is employed to determine the precise structure of hydroxy-mifepristone isomers and metabolites. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the analysis of mifepristone (B1683876) and its derivatives, 1H-NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.

For instance, the 1H-NMR spectrum of a mifepristone analogue, 11β-[4-(N,N-dimethylamino) phenyl]-17β-hydroxy-17α-(3-methyl-1-butynyl)-estra-4,9-dien-3-one, shows characteristic signals that help in its structural confirmation. google.com Key signals include a singlet at 0.56 ppm corresponding to the three protons of the 18-methyl group, a doublet for the isopropyl methyl groups at 1.22 ppm, and a singlet for the N,N-dimethylamino protons at 2.95 ppm. google.com The aromatic protons appear as doublets at 6.67 and 7.04 ppm. google.com Similarly, the 1H-NMR spectrum of metapristone, a demethylated metabolite, displays a singlet for the C-18H protons at 0.58 ppm. nih.gov The structure of 6α-hydroxy-mifepristone has also been determined using NMR spectroscopy. molaid.com

Table 1: Selected 1H-NMR Data for Mifepristone and its Analogue

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity Reference
Mifepristone Analogue 18-H₃ 0.56 s google.com
Isopropyl -CH₃ 1.22 d google.com
N,N-(CH₃)₂ 2.95 s google.com
Aromatic-H 6.67, 7.04 d google.com

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of mifepristone and its metabolites. High-resolution MS (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.

The metabolism of mifepristone involves hydroxylation and demethylation, leading to various metabolites. tga.gov.au Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS) has been used to identify and quantify mifepristone and its metabolites, including 22-OH-mifepristone, N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and N-desmethyl-hydroxy-mifepristone. nih.govresearchgate.netmdpi.com The precursor ion for mifepristone is m/z 430, while its hydroxylated metabolite, 22-OH-mifepristone, shows a precursor ion at m/z 446. researchgate.net The N-desmethyl and N,N-didesmethyl metabolites exhibit precursor ions at m/z 416 and m/z 402, respectively. researchgate.net The fragmentation of these ions provides structural information; for example, cleavage of the propynyl (B12738560) group is a major fragmentation pathway. researchgate.net

Table 2: Mass Spectrometry Data for Mifepristone and its Metabolites

Compound Precursor Ion (m/z) Key Fragment Ions (m/z) Ionization Mode Reference
Mifepristone 430 Varies with collision energy ESI+ researchgate.net
22-OH-mifepristone 446 Varies with collision energy ESI+ researchgate.net
N-desmethyl-mifepristone 416 Varies with collision energy ESI+ researchgate.net
N,N-didesmethyl-mifepristone 402 Varies with collision energy ESI+ researchgate.net

This table is interactive. You can sort and filter the data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of a mifepristone analogue showed a characteristic absorption band at 3415 cm⁻¹ for the hydroxyl (-OH) group and at 1652 cm⁻¹ for the carbonyl (-C=O) group. google.com Another analogue displayed an -OH stretch at 3410 cm⁻¹. google.com For metapristone, IR spectroscopy was also part of its full spectral characterization. nih.gov The analysis of different polymorphic forms of mifepristone also utilizes IR spectroscopy to distinguish between them. google.com

Chromatographic Separation and Identification of Hydroxylated Forms

Chromatographic techniques are essential for separating the complex mixture of mifepristone and its various metabolites from biological matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used methods. nih.govresearchgate.net

An established UHPLC-QqQ-MS/MS method utilizes a gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile (B52724). nih.gov This method successfully separated several metabolites with distinct retention times: N-desmethyl-22-hydroxy-mifepristone (5.82 min), 22-hydroxy-mifepristone (6.39 min), N,N-didesmethyl-mifepristone (6.80 min), N-desmethyl-mifepristone (7.51 min), and mifepristone (8.29 min). mdpi.com Another HPLC-MS/MS method reported retention times of 3.45 min for mifepristone and 3.20 min for its active metabolite, metapristone. rsc.org Thin-layer chromatography (TLC) has also been used, showing Rf values of 0.50 for mifepristone and 0.32 for metapristone. nih.gov

Table 3: Chromatographic Separation Data for Mifepristone and its Metabolites

Compound Retention Time (min) Chromatographic Method Mobile Phase Reference
N-desmethyl-22-hydroxy-mifepristone 5.82 UHPLC-QqQ-MS/MS Ammonium formate/formic acid in water/acetonitrile mdpi.com
22-hydroxy-mifepristone 6.39 UHPLC-QqQ-MS/MS Ammonium formate/formic acid in water/acetonitrile mdpi.com
N,N-didesmethyl-mifepristone 6.80 UHPLC-QqQ-MS/MS Ammonium formate/formic acid in water/acetonitrile mdpi.com
N-desmethyl-mifepristone 7.51 UHPLC-QqQ-MS/MS Ammonium formate/formic acid in water/acetonitrile mdpi.com
Mifepristone 8.29 UHPLC-QqQ-MS/MS Ammonium formate/formic acid in water/acetonitrile mdpi.com
Mifepristone 3.45 HPLC-MS/MS Not specified rsc.org

This table is interactive. You can sort and filter the data.

Chiral Analysis and Stereochemical Assignment of Hydroxy-Mifepristone Isomers

Mifepristone possesses multiple chiral centers, resulting in a specific three-dimensional structure that is crucial for its biological activity. tga.gov.au Consequently, its hydroxylated metabolites are also chiral. Chiral analysis is necessary to separate and identify the different stereoisomers, as they may exhibit different pharmacological and toxicological profiles.

While specific studies focusing solely on the chiral analysis of hydroxy-mifepristone are not extensively detailed in the provided search results, the general principles of chiral separation are well-established. Techniques like chiral HPLC, often using columns with chiral stationary phases, and chiral capillary electrophoresis (CZE) with chiral selectors like cyclodextrins, are standard methods for separating enantiomers and diastereomers of pharmaceutical compounds. figshare.commdpi.com The absolute configuration of mifepristone's chiral centers has been defined as 8S, 11R, 13S, 14S, 17R. hres.ca Any hydroxylation of the steroid backbone would create new chiral centers, necessitating stereochemical assignment through advanced techniques, potentially including X-ray crystallography or advanced NMR methods like Nuclear Overhauser Effect (NOE) spectroscopy, in combination with chiral chromatography.

Receptor Interaction Dynamics and Molecular Mechanisms of Action of Hydroxy Mifepristone

Progesterone (B1679170) Receptor (PR) Binding Affinity and Selectivity of Hydroxy-Mifepristone

The early metabolism of mifepristone (B1683876) involves rapid demethylation and hydroxylation. nih.gov The resulting hydroxylated metabolite of mifepristone retains a considerable affinity for the progesterone receptor (PR). researchgate.net Studies have shown that the binding affinity of the hydroxylated metabolite for the PR is significant, although generally less potent than the parent compound, mifepristone. researchgate.net

CompoundRelative Binding Affinity for Progesterone Receptor
Progesterone100%
Mifepristone>100% scispace.com
Hydroxy-mifepristone36% researchgate.net
Monodemethylated mifepristone50% researchgate.net
Didemethylated mifepristone21% researchgate.net

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity of Hydroxy-Mifepristone

Similar to its interaction with the progesterone receptor, hydroxy-mifepristone also demonstrates a notable binding affinity for the glucocorticoid receptor (GR). researchgate.net Mifepristone itself is a potent GR antagonist, with a binding affinity that is significantly higher than that of the endogenous glucocorticoid cortisol and the synthetic glucocorticoid dexamethasone. wikipedia.orgsaegre.org.ar

Androgen Receptor (AR) Interactions and Coregulator Modulation by Hydroxylated Derivatives

Mifepristone and its derivatives also interact with the androgen receptor (AR), typically exhibiting weak antiandrogenic properties. researchgate.netwikipedia.org Mifepristone itself has a lower affinity for the AR compared to testosterone. saegre.org.ar The interaction of mifepristone with the AR can inhibit the transcriptional activation of androgen-responsive genes. nih.gov

A key aspect of this interaction is the modulation of coregulators. Mifepristone has been shown to induce a strong interaction between the AR and corepressors like the nuclear receptor corepressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). nih.govoup.com This enhanced recruitment of corepressors is a mechanism by which mifepristone antagonizes AR function. nih.gov While mifepristone alone may not significantly induce interaction with coactivators, it can inhibit the binding of coactivators that are recruited by androgens. nih.gov This modulation of coregulator binding by mifepristone-bound AR is a critical aspect of its antiandrogenic activity. oup.comnih.gov Although specific data on the direct interaction of hydroxy-mifepristone with AR and its coregulator modulation is less detailed, the general antiandrogenic profile of mifepristone is understood to involve these mechanisms.

Molecular Modeling and Computational Analysis of Ligand-Receptor Complexes

Molecular modeling and computational analyses have provided valuable insights into how mifepristone and its analogues interact with steroid receptors. These studies help to visualize the docking of these ligands into the ligand-binding domain (LBD) of receptors like the progesterone receptor. researchgate.net

For instance, modeling has shown how mifepristone analogues orient themselves within the PR binding pocket, interacting with various helices of the LBD. researchgate.net These interactions are crucial for stabilizing the receptor in an antagonist conformation. Computational studies have also been employed to understand the allosteric communication between the ligand-binding site and the coregulator binding surfaces of the receptor. plos.org Such analyses can reveal how the binding of a ligand like mifepristone or its hydroxylated derivatives can induce conformational changes that favor the recruitment of corepressors over coactivators. nih.gov The development of computational approaches is increasingly aiding in the structure-based discovery of allosteric modulators for nuclear receptors. acs.org

Allosteric Modulation and Conformational Changes Induced by Hydroxylation at the Receptor Level

The binding of a ligand to a steroid receptor induces conformational changes that dictate the receptor's subsequent interactions with other proteins, a process known as allosteric modulation. researchgate.net In the case of mifepristone and its derivatives, binding to the progesterone or glucocorticoid receptor induces a specific conformational state that is distinct from that induced by an agonist.

This antagonist-bound conformation is characterized by a repositioning of helix 12 of the LBD, which prevents the formation of a surface required for coactivator binding and instead promotes the recruitment of corepressors. nih.gov Studies on the ancestral 3-ketosteroid receptor have surprisingly revealed that mifepristone can also bind to a second site at the coactivator binding interface, further highlighting its complex allosteric effects. plos.orgresearchgate.net While the specific influence of the hydroxyl group in hydroxy-mifepristone on these conformational changes is a subject of detailed structural biology, it is understood that even minor modifications to the ligand can significantly alter the induced receptor conformation and its downstream signaling. conicet.gov.ar The flexibility of the ligand structure plays a role in the final conformational outcome of the receptor. conicet.gov.ar

Exploration of Non-Genomic Signaling Pathways and Rapid Effects

Beyond the classical genomic pathway that involves the modulation of gene transcription, mifepristone and its metabolites can also elicit rapid, non-genomic effects. researchgate.net These effects occur within seconds to minutes and are independent of gene transcription and protein synthesis. researchgate.net

These rapid signaling events are thought to be initiated at the plasma membrane, potentially through interactions with membrane-associated steroid receptors or novel G-protein coupled receptors. kegg.jpscielo.br For example, mifepristone has been shown to rapidly reduce the activity of the Ras-mitogen-activated protein kinase (MAPK) pathway in certain cell types. scielo.br In some cancer cells, the effects of mifepristone may be mediated through membrane progesterone receptors like PGRMC1. mdpi.com While the genomic actions of mifepristone and its metabolites are better characterized, the exploration of these non-genomic pathways is an active area of research to fully understand their multifaceted biological effects. bioscientifica.com

Advanced Analytical Methodologies for Detection and Quantification of Hydroxy Mifepristone in Research Matrices

Chromatographic Techniques and Detection Systems

Chromatographic methods are fundamental to the separation and analysis of hydroxy-mifepristone from complex biological matrices. These techniques are often paired with highly sensitive detection systems to achieve the necessary specificity and quantification limits for research applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection has historically been a common method for the quantification of mifepristone (B1683876) and its metabolites. nih.govresearchgate.net This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength. For mifepristone and its derivatives, detection wavelengths are typically set around 302 nm or 305 nm. researchgate.netresearchgate.netresearchgate.net

Several validated HPLC-UV methods have been developed for determining mifepristone levels in human plasma. researchgate.netresearchgate.net These methods often utilize a C18 reversed-phase column for separation. researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve good separation; common mobile phases include mixtures of acetonitrile (B52724) and water or methanol, acetonitrile, and water. researchgate.netresearchgate.netresearchgate.net The simplicity and reliability of HPLC-UV make it a valuable tool, although its sensitivity may be limited for detecting very low concentrations of metabolites. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) has become the gold standard. nih.govresearchgate.netresearchgate.net UHPLC systems use smaller particle-sized columns, leading to faster analysis times and improved resolution compared to traditional HPLC. nih.gov When coupled with a mass spectrometer, this technique allows for the precise identification and quantification of compounds based on their mass-to-charge ratio. nih.gov

A study aimed at developing a method for mifepristone and its metabolites in whole blood utilized a UHPLC-QqQ-MS/MS system. nih.govresearchgate.net This method demonstrated high sensitivity, with a limit of quantification (LOQ) of 0.5 ng/mL for all analyzed compounds. nih.govresearchgate.netnih.gov The use of a triple-quadrupole mass spectrometer (QqQ) allows for highly selective detection in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net

Tandem Mass Spectrometry (QqQ-MS/MS, QTOF-MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS), particularly using triple quadrupole (QqQ) and Quadrupole Time-of-Flight (QTOF) analyzers, is instrumental for comprehensive metabolite profiling. nih.govresearchgate.netresearchgate.net These techniques provide structural information by fragmenting the parent ion and analyzing the resulting product ions.

A UHPLC-QqQ-MS/MS method was successfully developed and validated for the determination of mifepristone and its metabolites, including 22-OH-mifepristone, in human whole blood. nih.govresearchgate.net The analysis was performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.govresearchgate.net The first step in identifying metabolites often involves a Q3 scan mode analysis, followed by product ion scan mode to elucidate fragmentation patterns. nih.gov

Furthermore, Quadrupole Time-of-Flight (QTOF) mass spectrometry offers high-resolution mass analysis, enabling the accurate identification of unknown metabolites. gtfch.orgresearchgate.net One study utilized LC-QTOF to confirm the presence of mifepristone in a hair sample, highlighting the technique's power in forensic applications. gtfch.org

Sample Preparation and Extraction Strategies from Biological Specimens

Effective sample preparation is critical to remove interfering substances from biological matrices and concentrate the analyte of interest before instrumental analysis. uab.edu

For the analysis of hydroxy-mifepristone and other metabolites in biological fluids like plasma and whole blood, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. nih.govresearchgate.netrsc.org

In one method, a simple and fast liquid-liquid extraction was performed using tert-butyl-methyl ether at a pH of 9. nih.govresearchgate.net Another study utilized diethyl ether for LLE from plasma and tissue homogenates. rsc.org Solid-phase extraction using C18 cartridges is another effective technique for cleaning up plasma samples before HPLC analysis. researchgate.net Protein precipitation is also a common initial step to remove proteins from plasma samples. acs.orgbioagilytix.com

The choice of extraction solvent and pH conditions is optimized to ensure high recovery of the analytes. nih.gov For instance, testing various organic solvents with different polarities (e.g., ethyl acetate, n-hexane, dichloromethane, tert-butyl-methyl ether) helps in selecting the most efficient extraction medium. nih.gov

Development and Validation of Quantitative Analytical Methods for Research Applications

The development of a reliable quantitative analytical method requires rigorous validation to ensure its accuracy, precision, sensitivity, and specificity. nih.govresearchgate.netresearchgate.net Validation parameters typically evaluated include selectivity, linearity, limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect. nih.govresearchgate.net

For a UHPLC-QqQ-MS/MS method for mifepristone and its metabolites, validation demonstrated excellent results. nih.govresearchgate.net The method was linear over a concentration range of 0.5 to 1000 ng/mL, with coefficients of determination (R²) greater than 0.999. nih.govresearchgate.netresearchgate.net Intra- and inter-day accuracy and precision values were within ±13.2%. nih.govresearchgate.netresearchgate.net The recovery of the analytes was in the range of 96.3–114.7%, and the matrix effect was minimal. nih.govresearchgate.netnih.gov The limit of quantification (LOQ) was established at 0.5 ng/mL. nih.govresearchgate.netnih.govresearchgate.net

Such validated methods are crucial for pharmacokinetic studies and forensic toxicological investigations, providing reliable data on the concentration of mifepristone and its metabolites in biological samples. nih.govresearchgate.netresearchgate.net

Application of Deuterated Standards in Analytical Research

The use of deuterated internal standards is a key strategy to improve the accuracy and precision of quantitative analysis by mass spectrometry. nih.govmdpi.com Deuterated standards are chemically identical to the analyte but have a higher mass due to the replacement of hydrogen atoms with deuterium.

In the analysis of mifepristone and its metabolites, deuterated analogs such as mifepristone-d3 (B1151877) and 22-OH-mifepristone-d6 are used as internal standards. nih.gov These standards are added to the sample at the beginning of the preparation process and co-elute with the analyte. nih.gov By measuring the ratio of the analyte to its deuterated internal standard, any variability introduced during sample preparation and instrumental analysis can be corrected for, leading to more accurate quantification. caymanchem.com The use of deuterated standards for metabolites has been shown to result in very good method parameters, including precision, accuracy, and recovery. mdpi.com

Preclinical Pharmacokinetic and Disposition Studies of Hydroxy Mifepristone

Absorption and Distribution Characteristics in In Vitro and Animal Models

Following oral administration in animal models, mifepristone (B1683876) is rapidly absorbed. tga.gov.au Its metabolites, including hydroxy-mifepristone, are also detected in plasma shortly after administration. researchgate.nethres.ca Studies in rats have demonstrated a significant first-pass effect, with the liver metabolizing approximately 80% of the mifepristone that arrives via the portal vein. oup.com Consequently, the systemic serum concentrations of the hydroxylated metabolite are lower than in the portal circulation, indicating effective hepatic excretion. oup.comnih.gov

The distribution of mifepristone and its metabolites is wide and rapid. tga.gov.au Animal studies in rats have shown that mifepristone and its demethylated metabolites can be found in various tissues, including the brain, muscle, and adipose tissue. nih.gov Adipose tissue, in particular, has been shown to concentrate mifepristone at levels up to 40 times higher than in serum. nih.gov While specific distribution data for hydroxy-mifepristone is less detailed, the general distribution pattern of the metabolites is reported to be roughly similar to that of the parent compound. nih.gov The volume of distribution is significantly influenced by plasma protein binding. hres.ca

Table 1: Comparative Pharmacokinetic & Distribution Parameters in Preclinical Models

Parameter Rat Cynomolgus Monkey Human
Absolute Oral Bioavailability 39% 15% 61-69% fda.govtga.gov.au
Time to Peak Plasma Concentration (Tmax) ~15 min ~15 min ~45-90 min fda.govtga.gov.au
Plasma Half-life (approximate) ~1 hour ~15 hours 18-90 hours fda.govtga.gov.au
Volume of Distribution (% of body weight) 135% 200% 10%

Source: TGA Assessment Report, 2012. tga.gov.au

Elimination Pathways and Excretion Profiles of Hydroxylated Metabolites

The elimination of mifepristone and its metabolites, including the hydroxylated form, is slow. fda.gov The primary route of excretion is through the feces, accounting for approximately 83-90% of the administered dose, with a smaller portion (around 9-10%) eliminated in the urine. fda.govhres.cahpra.ie This process occurs over several days, with serum levels becoming undetectable by 11 days after a single dose in human studies. fda.govhres.ca

Studies in rats confirm that the hydroxylated metabolites are effectively excreted by the liver. oup.comnih.gov The presence of metabolites in the systemic circulation at lower concentrations than in the portal vein suggests efficient biliary excretion. oup.comnih.gov An enterohepatic recycling process has also been suggested, which could contribute to the prolonged presence of the compound and its metabolites in the body, as evidenced by a common second peak in plasma profiles at around 24 hours. tga.gov.au Renal clearance is considered negligible. oatext.com

Plasma Protein Binding Properties of Hydroxy-Mifepristone (e.g., Alpha-1-Acid Glycoprotein)

Mifepristone and its metabolites exhibit high binding affinity to plasma proteins, estimated at 98-99%. fda.govtga.gov.audrugs.com The primary binding protein is alpha-1-acid glycoprotein (B1211001) (AAG). fda.govtga.gov.aunih.gov This binding is a high-affinity, saturable process. fda.govtga.gov.aunih.gov Once AAG is saturated, which occurs at higher concentrations, the compounds then bind to other plasma proteins like albumin, though this binding is non-saturable. fda.govfda.gov

The hydroxylated metabolite, along with other metabolites, retains a considerable affinity for progesterone (B1679170) and glucocorticoid receptors, and their serum concentrations are in a similar range to the parent drug. nih.gov In-vitro studies have shown that the N-monodemethylated metabolite competes with mifepristone for the same binding site on AAG. fda.gov This high degree of protein binding limits the tissue availability and contributes to the low volume of distribution and low metabolic clearance rate observed. nih.govnih.gov The concentration of AAG in plasma can therefore inversely affect the volume of distribution and clearance of mifepristone. hres.ca

Influence of Cytochrome P450 Induction/Inhibition on Hydroxy-Mifepristone Pharmacokinetics in Research Models

The metabolism of mifepristone into its N-demethylated and hydroxylated metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.govresearchgate.net In vitro studies have identified CYP3A4 as the main enzyme responsible for these metabolic transformations. nih.govfda.govoatext.com

Table 2: Key Metabolic Pathways and Enzymes

Metabolic Pathway Primary Enzyme Metabolite Formed
N-Demethylation CYP3A4 nih.govfda.gov N-monodemethylated, N-didemethylated
Terminal Hydroxylation CYP3A4 nih.govfda.gov Hydroxy-mifepristone

Source: Various Preclinical and In Vitro Studies. nih.govfda.gov

Given the central role of CYP3A4, the pharmacokinetics of mifepristone and the formation of hydroxy-mifepristone can be significantly altered by substances that induce or inhibit this enzyme.

CYP3A4 Inducers : Compounds like rifampicin (B610482), dexamethasone, and certain anticonvulsants (e.g., phenytoin, phenobarbital, carbamazepine) can induce the metabolism of mifepristone. fda.govhpra.ie This leads to a decrease in the plasma concentrations of the parent drug and a corresponding change in metabolite levels. hpra.ie For instance, co-administration with rifampicin was shown to decrease the AUC of 22-hydroxy-mifepristone by 20-fold. hpra.ie

CYP3A4 Inhibitors : Conversely, inhibitors such as ketoconazole, itraconazole, and erythromycin (B1671065) can inhibit mifepristone metabolism. fda.gov This can lead to increased plasma concentrations of mifepristone. drugs.com Due to the slow elimination of mifepristone, such interactions can be prolonged. fda.govhpra.ie

In vitro studies have also shown that mifepristone itself can act as a competitive inhibitor of CYP3A4 and, to a lesser degree, other CYP isoenzymes. hres.ca

In Vitro and Preclinical Biological Activity of Hydroxy Mifepristone in Cellular and Animal Models

Antiproliferative Effects in Hormone-Sensitive and Hormone-Insensitive Cell Lines

The antiproliferative properties of mifepristone (B1683876) and its metabolites have been investigated across a diverse range of cancer cell lines, demonstrating effects in both hormone-sensitive and hormone-insensitive models. The principal metabolites of mifepristone, which include monodemethylated, didemethylated, and hydroxylated derivatives, are known to retain significant anti-progesterone and anti-glucocorticoid activity. tga.gov.au However, studies on the direct antiproliferative effects of specific metabolites are nuanced. For instance, one study found that the metabolite 22-hydroxy mifepristone did not significantly affect the proliferation of certain cancer cells, whereas the N-demethyl metabolite (metapristone) did. nih.gov

Research on the parent compound, mifepristone, provides broader insight into its potential antiproliferative mechanisms, which may be shared by its active metabolites. Mifepristone has been shown to inhibit the growth of various cancer cell lines irrespective of their progesterone (B1679170) receptor (PR) status. nih.gov This suggests that its growth-inhibitory effects are not exclusively dependent on its interaction with classical steroid hormone receptors. nih.govnih.gov

For example, antiproliferative action has been observed in estrogen receptor (ER) and progesterone receptor-negative breast cancer cells (MDA-231), indicating that the presence of these receptors is not a prerequisite for the compound's effect. nih.gov Similarly, studies on human neuroblastoma SK-N-SH cells showed a dose-dependent inhibition of proliferation that was not reversed by progesterone or dexamethasone, further supporting a receptor-independent mechanism. nih.govresearchgate.net Mifepristone has demonstrated a cytostatic effect at lower concentrations and induced apoptotic lethality at higher concentrations in a wide panel of cancer cells, including those of the nervous system, breast, prostate, ovary, and bone. nih.gov

In preclinical models of ovarian cancer, mifepristone inhibited cell proliferation in a dose- and time-dependent manner across multiple cell lines (SK-OV-3, Caov-3, OV2008, and IGROV-1). nih.gov In prostate cancer, mifepristone induced significant cytotoxicity in both androgen-sensitive (LNCaP) and androgen-insensitive (PC3 and DU145) cell lines. researchgate.net A biphasic effect has been noted in some models, where low concentrations of mifepristone stimulated proliferation, while higher doses were inhibitory. mdpi.com

Table 1: Antiproliferative Effects of Mifepristone in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Hormone Receptor Status Observed Effect Citation(s)
SK-OV-3 Ovarian ER/PR status not specified Growth inhibition, G1 arrest nih.govnih.gov
IGROV-1 Ovarian ER/PR status not specified Growth inhibition in vitro and in vivo nih.gov
Caov-3 Ovarian Reported to express PR mRNA Growth inhibition nih.gov
OV2008 Ovarian ER/PR status not specified Growth inhibition nih.gov
MCF-7 Breast ER+/PR+ Growth inhibition, G1 arrest nih.gov
MDA-MB-231 Breast ER-/PR- Growth inhibition nih.govnih.gov
SK-N-SH Neuroblastoma Not specified Dose-dependent growth inhibition nih.govresearchgate.net
LNCaP Prostate Androgen-sensitive Cytotoxicity, reduced Cdk2 activity nih.govresearchgate.net
PC-3 Prostate Androgen-insensitive Cytotoxicity, reduced Cdk2 activity nih.govresearchgate.net
U87MG Glioblastoma Not specified Growth inhibition, G1 arrest nih.gov
SAOS-2 Osteosarcoma Not specified Growth inhibition nih.gov

Investigation of Anti-Inflammatory Properties in Non-Human Systems

Mifepristone is a potent antagonist of the glucocorticoid receptor (GR), which plays a central role in mediating the anti-inflammatory effects of corticosteroids like dexamethasone. nih.govdrugbank.com By blocking this receptor, mifepristone can inhibit the actions of glucocorticoids. drugbank.comhpra.ie In animal models, doses of 10 to 25 mg/kg of mifepristone were shown to inhibit the action of dexamethasone. drugbank.comhpra.ie

However, the compound's role in inflammation and immune modulation is complex and cannot be categorized as purely anti-inflammatory. Some research indicates that mifepristone can increase the expression of certain cytokines, which are key signaling molecules in the inflammatory process. nih.gov This effect is considered a contributing factor to its mechanism of action in pregnancy termination. nih.gov

Studies on Specific Cellular Pathways or Signaling Cascades (e.g., MAPKinase Activity, ERK Phosphorylation)

Preclinical studies have identified several specific cellular signaling pathways that are modulated by mifepristone, extending beyond its effects on steroid hormone receptors. A significant finding is its impact on the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.

In human neuroblastoma SK-N-SH cells, mifepristone was found to cause a rapid and persistent inhibition of MAPKinase activity and the phosphorylation of its downstream target, ERK (extracellular signal-regulated kinase). nih.govresearchgate.net This inhibitory action on the MAPK/ERK pathway is a key mechanism behind its antiproliferative effect in this cell type. nih.gov

Other pathways implicated in mifepristone's action include:

Cdk2 Pathway: As detailed in section 8.2, a central mechanism for its cytostatic effect in multiple cancer types is the profound inhibition of Cdk2 activity. nih.govnih.gov This is achieved by increasing the abundance of Cdk inhibitors p21 and p27 and decreasing levels of Cdk2 and Cyclin E. nih.govnih.gov

TGF-β1 Pathway: In Leydig cell tumors and prostate cancer, mifepristone has been shown to stimulate the TGF-β1 superfamily signaling pathway, which can have pro-apoptotic effects. researchgate.netmdpi.com

PPARγ Pathway: In a mouse model of diet-induced obesity, mifepristone was found to improve insulin (B600854) sensitivity, an effect linked to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. The study suggested that mifepristone may act as a unique PPARγ agonist, leading to the secretion of the anti-diabetic adipokine, adiponectin. plos.org

PGRMC1-Mediated Signaling: In ovarian cancer models lacking classical nuclear progesterone receptors, mifepristone's effects were found to be mediated through the Progesterone Receptor Membrane Component 1 (PGRMC1). nih.govresearchgate.net In this context, low concentrations of mifepristone acted as an agonist, stimulating proliferation and migration through PGRMC1 signaling. nih.govresearchgate.net

Table 2: Modulation of Cellular Pathways by Mifepristone in Preclinical Models This table is interactive. You can sort and filter the data.

Pathway/Target Model System Observed Effect Consequence Citation(s)
MAPK/ERK Neuroblastoma cells (SK-N-SH) Inhibition of MAPKinase activity and ERK phosphorylation Antiproliferative effect nih.govresearchgate.net
Cdk2/Cyclin E Ovarian, breast, prostate cancer cells Reduced Cdk2 activity, decreased Cdk2/Cyclin E levels G1 cell cycle arrest nih.govnih.gov
p21/p27 Ovarian, breast, prostate cancer cells Increased abundance Inhibition of Cdk2, G1 arrest nih.govnih.gov
TGF-β1 Leydig cell tumor, prostate cancer cells Induction of TGF-β1 protein/pathway Apoptosis, tumor growth stimulation (context-dependent) researchgate.netmdpi.com
Bcl-2 Prostate cancer cells Downregulation Apoptosis researchgate.net
PPARγ Adipocytes, obese mouse model Agonistic activity, increased expression Increased adiponectin secretion, improved insulin sensitivity plos.org
PGRMC1 Ovarian cancer cells Agonistic action, nuclear translocation Stimulation of proliferation and migration at low doses nih.govresearchgate.net

Receptor-Independent Biological Activities in Preclinical Studies

Studies on human neuroblastoma cells, for example, concluded that the observed growth inhibition was not mediated through classical steroid receptors, as the effect could not be overcome by adding progesterone or the potent glucocorticoid dexamethasone. nih.govresearchgate.net Similarly, the growth of ER-negative and PR-negative MDA-MB-231 breast cancer cells was inhibited by mifepristone, reinforcing the concept of a receptor-independent antiproliferative action. nih.gov

The cytotoxic effects in prostate cancer cells were also not significantly prevented when the progesterone or glucocorticoid receptors were occupied by their respective high-affinity ligands, suggesting an alternative mechanism of action. researchgate.net The inhibition of the MAPK/ERK signaling pathway and the modulation of the Cdk2 cell cycle machinery are prime examples of such receptor-independent mechanisms that contribute to mifepristone's antiproliferative and pro-apoptotic effects across a wide range of cell types. nih.govnih.gov

Emerging Research Directions and Future Perspectives in Hydroxy Mifepristone Investigation

Development of Highly Selective Receptor Modulators based on Hydroxylated Scaffolds

The core structure of mifepristone (B1683876), a 19-nortestosterone derivative, serves as a versatile scaffold for the synthesis of new therapeutic agents. mdpi.comoup.com The presence of a hydroxyl group, as seen in metabolites like 22-Hydroxy-Mifepristone (also known as RU 42698), offers a key modification point for developing highly selective receptor modulators. mdpi.commedchemexpress.com These modulators can be designed to have refined agonist or antagonist properties on specific receptors.

Research has shown that metabolites of mifepristone, including hydroxylated versions, are biologically active. researchgate.net For instance, 22-Hydroxy-Mifepristone exhibits both antiprogestational and antiglucocorticoidal activities. medchemexpress.com Notably, its relative binding affinity for the human glucocorticoid receptor is 48%, indicating a significant but altered interaction compared to the parent compound. medchemexpress.com This alteration in binding affinity underscores the potential for developing analogues with greater selectivity. The goal is to separate the desired therapeutic actions from off-target effects, for example, by designing compounds that retain potent antiprogestational activity while eliminating antiglucocorticoid properties, or vice versa. iisc.ac.in

Synthetic efforts have explored modifying various parts of the mifepristone scaffold. Studies involving the creation of new analogues have demonstrated that even small changes, such as modifying the 17α-propynyl group where hydroxylation occurs, can dramatically alter biological activity. nih.gov In one study, adding a hydroxy group to the propynyl (B12738560) or a related propene group abolished certain antiviral activities, highlighting the sensitivity of the molecule's function to structural changes at this position. nih.gov This principle is being applied to create a new generation of Selective Progesterone (B1679170) Receptor Modulators (SPRMs) and other targeted therapies based on the hydroxylated mifepristone framework. nih.gov

Exploration of Novel Therapeutic Targets Beyond Classical Steroid Receptors

A significant frontier in hydroxy-mifepristone research is the identification of therapeutic targets outside the classical nuclear steroid receptor family. Computational and in vitro studies have repositioned mifepristone as an antagonist for the Leukaemia Inhibitory Factor Receptor (LIFR), a target implicated in the progression of certain cancers like pancreatic adenocarcinoma. nih.gov This discovery points to a mechanism of action completely independent of its effects on progesterone or glucocorticoid receptors.

Further research has revealed that mifepristone and its derivatives can modulate various cellular pathways:

Cancer Progression: Studies have shown that mifepristone can inhibit cancer cell growth irrespective of the cells' progesterone receptor expression status, suggesting it acts through alternative pathways. mdpi.com In some contexts, its effects are mediated by the Progesterone Receptor Membrane Component 1 (PGRMC1), a non-classical receptor, which can influence cancer cell proliferation and migration. nih.gov

Neuroblastoma Inhibition: The antiproliferative effects of mifepristone on human neuroblastoma cells have been linked to the inhibition of MAPKinase (MAPK) signaling, a crucial pathway in cell growth and survival.

Metabolic Regulation: In animal models, mifepristone has been shown to promote the production of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown, thereby improving insulin (B600854) sensitivity.

These findings suggest that the therapeutic potential of hydroxylated mifepristone derivatives may extend to metabolic diseases, neuroinflammation, and a broader range of cancers than previously anticipated.

Application of Hydroxy-Mifepristone in Chemical Biology Tools and Probes

The unique chemical structure of hydroxy-mifepristone makes it a valuable tool for chemical biology research. Specifically, 22-Hydroxy-Mifepristone possesses a terminal alkyne group on its 17α-propynyl chain. medchemexpress.commdpi.com This alkyne serves as a "handle" for "click chemistry," a set of powerful, specific, and reliable reactions for joining molecules together. medchemexpress.comnih.govmdpi.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier click reaction that can be used to attach a probe, such as a fluorescent dye or an affinity tag (like biotin), to the hydroxy-mifepristone molecule. medchemexpress.commdpi.com This creates a chemical probe that can be used in techniques like Activity-Based Protein Profiling (ABPP). nih.gov By introducing this probe into a biological system, researchers can "fish" for its binding partners. After the probe binds to its target proteins, the attached tag is used to isolate and subsequently identify these proteins, providing direct insight into the compound's molecular targets and mechanisms of action. researchgate.net This approach is crucial for validating known targets and discovering novel ones, especially for understanding effects that are not mediated by classical steroid receptors.

Advanced Computational Modeling and Structural Biology Approaches for Deeper Mechanistic Understanding

Computational modeling and structural biology are proving indispensable for accelerating research into hydroxy-mifepristone. These in silico techniques allow scientists to predict how the molecule and its analogues will interact with various protein targets at an atomic level. researchgate.net

Key applications include:

Homology Modeling: When an experimental crystal structure of a target receptor is unavailable, researchers can build a homology model based on the structures of related proteins. This was done to create a model of the Androgen Receptor (AR) in its antagonist state, which was then used to screen for new inhibitors. oup.comoup.com

Virtual Screening: Large digital libraries of compounds can be computationally screened against a protein target to identify potential binders. This structure-based virtual screening (SBVS) approach has been used to identify novel AR antagonists and was instrumental in identifying mifepristone as a potential LIFR antagonist. nih.govoup.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking simulations of mifepristone analogues into the ligand-binding domain of the progesterone receptor have helped to explain how structural modifications influence binding and activity, guiding the synthesis of more effective compounds. researchgate.netresearchgate.net

These computational approaches not only provide a deeper mechanistic understanding but also rationalize the design of new derivatives with improved selectivity and novel functions, reducing the time and cost associated with traditional laboratory screening.

Role in Understanding Steroid Hormone Signaling and Resistance Mechanisms

The study of mifepristone and its hydroxylated metabolites offers profound insights into the complex world of steroid hormone signaling and the development of therapeutic resistance. A key factor in determining the cellular response to mifepristone is the relative expression of the two main progesterone receptor isoforms, PR-A and PR-B. The ratio of these isoforms can dictate whether mifepristone acts as a progesterone antagonist or, in some cases, a partial agonist.

This differential activity is critical in the context of cancer therapy, where tumors can develop resistance to endocrine treatments. For example, a shift in the PR-A/PR-B ratio in breast cancer cells can lead to antiprogestin resistance, where mifepristone may lose its inhibitory effect. nih.gov Understanding how hydroxylated metabolites interact with these different receptor isoform complexes is an active area of research.

Data Tables

Table 1: Biological Activity of Mifepristone and its Hydroxylated Metabolite

Compound Receptor Activity Relative Binding Affinity (RBA) Source(s)
Mifepristone Progesterone Receptor (PR) Antagonist / Partial Agonist >200% (vs. progesterone) wikipedia.org
Mifepristone Glucocorticoid Receptor (GR) Antagonist >300% (vs. dexamethasone) wikipedia.org
22-Hydroxy-Mifepristone Glucocorticoid Receptor (GR) Antagonist 48% (vs. mifepristone) medchemexpress.com
22-Hydroxy-Mifepristone Progesterone Receptor (PR) Antagonist Active metabolite medchemexpress.comresearchgate.net

Table 2: Investigated Therapeutic Targets of Mifepristone/Metabolites Beyond Classical Steroid Receptors

Target Associated Disease/Process Mechanism Source(s)
Leukaemia Inhibitory Factor Receptor (LIFR) Pancreatic Cancer Receptor Antagonism nih.gov
MAP Kinase (MAPK) Pathway Neuroblastoma Inhibition of Signaling
Adiponectin Secretion Metabolic Disorders Upregulation
Progesterone Receptor Membrane Component 1 (PGRMC1) Ovarian Cancer Modulation of Activity nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate hydroxy-mifepristone’s molecular mechanisms in lipid metabolism?

  • Methodological Answer :

  • Use Drosophila melanogaster models (e.g., Dhr96 mutants) to study lipid uptake and metabolism pathways. Include dose-response assays (e.g., 10–100 μM mifepristone) and lipidomics profiling (e.g., LC-MS for triglycerides/fatty acids) to quantify metabolic shifts .
  • Control for confounding factors like diet (high-fat vs. standard) and mating status, as these modulate lipid dynamics and mifepristone’s effects .
  • Validate findings in mammalian cell lines (e.g., human endometrial stromal cells) using proliferation/apoptosis assays and correlate with lipidomic changes .

Q. What statistical approaches resolve contradictions in mifepristone’s efficacy across studies (e.g., antiglucocorticoid vs. cortisol-enhancing effects)?

  • Methodological Answer :

  • Conduct stratified meta-analyses to identify study-specific variables (e.g., species, dosage, disease models). For example, in Cushing’s disease models, mifepristone’s antiglucocorticoid activity paradoxically increases ACTH/cortisol, requiring sensitivity analyses to isolate mechanism-specific effects .
  • Apply mediation models (e.g., Baron-Kenny method) to dissect direct vs. cortisol-mediated pathways, as done in alcohol craving studies .
  • Replicate experiments with standardized protocols (e.g., fixed vs. adaptive dosing) to minimize variability .

Q. How can researchers ensure reproducibility when characterizing hydroxy-mifepristone’s pharmacokinetics?

  • Methodological Answer :

  • Document synthetic procedures rigorously: report reaction conditions (solvent, temperature), purification methods (HPLC, column chromatography), and characterization data (NMR, elemental analysis) for all novel compounds .
  • Use supplementary files for raw data (e.g., spectral images, chromatograms) and detailed lipidomics datasets, as exemplified in Drosophila studies .
  • Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints (e.g., ethical approval for human tissue studies) .

Advanced Research Questions

Q. What experimental strategies elucidate hydroxy-mifepristone’s role in lipid signaling pathways across species?

  • Methodological Answer :

  • Combine genetic (e.g., Dhr96 knockdown in Drosophila) and pharmacological (mifepristone treatment) interventions to map lipid metabolic networks. Cross-reference with mammalian orthologs (e.g., LXR receptors) using homology modeling .
  • Perform time-series RNA-seq on treated vs. untreated models to identify conserved gene regulators (e.g., FASN, SCD1) .
  • Validate findings in ex vivo human tissue (e.g., endometrial biopsies) with functional assays (e.g., triglyceride uptake inhibition) .

Q. How can researchers address conflicting data on hydroxy-mifepristone’s cross-species efficacy (e.g., Drosophila vs. mammalian models)?

  • Methodological Answer :

  • Use interspecies comparative studies: apply identical dosing regimens (mg/kg or μM) to Drosophila, rodents, and human cell lines. Monitor biomarkers like cortisol (ELISA) and lipid profiles (GC-MS) .
  • Conduct pathway enrichment analysis to identify species-specific signaling nodes (e.g., insulin/IGF-1 in Drosophila vs. glucocorticoid receptors in mammals) .
  • Leverage computational tools (e.g., molecular docking) to predict binding affinities for orthologous receptors .

Q. What methodologies validate hydroxy-mifepristone’s novel therapeutic targets (e.g., antiglucocorticoid activity in ocular hypertension)?

  • Methodological Answer :

  • Design translational studies: test topical mifepristone formulations (e.g., eye drops) in rabbit glaucoma models, measuring intraocular pressure (tonometry) and cortisol levels in aqueous humor .
  • Use PICO framework for clinical trials: Population (patients with elevated intraocular pressure), Intervention (mifepristone eye drops), Comparison (standard beta-blockers), Outcome (pressure reduction ≥20%) .
  • Integrate lipidomic and transcriptomic data to link mechanism (e.g., cholesterol metabolism) to therapeutic outcomes .

Data Presentation & Validation Guidelines

  • Tables : Include dose-response curves, lipidomic profiles (e.g., S3 Table ), and statistical metrics (mean ± SEM, p-values). Use supplemental files for raw datasets .
  • Contradictions : Highlight conflicting results (e.g., cortisol elevation in Cushing’s vs. suppression in alcohol craving studies) and propose mechanistic hypotheses (e.g., tissue-specific receptor expression) .
  • Ethics : For human studies, detail participant stratification (e.g., age, hormonal status) and informed consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.